N-(2-ethoxyphenyl)-4-nitrobenzamide
Description
N-(2-Ethoxyphenyl)-4-nitrobenzamide is a nitroaromatic amide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. The nitro group is a critical pharmacophore, contributing to electron-withdrawing effects, metabolic activation, and bioactivity (e.g., anti-inflammatory, antimicrobial) .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)16-15(18)11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
InChI Key |
AGOJZKAIGCCAEH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(2-ethoxyphenyl)-4-nitrobenzamide, highlighting differences in substituents, synthesis, and biological activity:
2.2 Mass Spectrometric Fragmentation Patterns
- N-(2,2-Diphenylethyl)-4-nitrobenzamide : Fragmentation via three pathways:
- Sulfamoyl derivatives (e.g., 5o) : Exhibit distinct fragmentation due to sulfonamide groups, with bioactivity linked to α-glucosidase inhibition (IC50 values in µM range) .
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